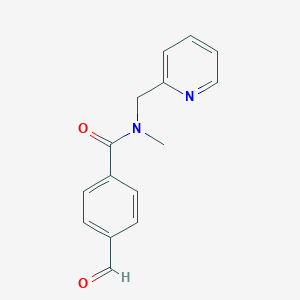
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the benzamide family and has a molecular weight of 276.32 g/mol.
Mecanismo De Acción
The mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for further development as an anti-cancer drug. In addition, this compound has been shown to have low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one limitation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of this compound. Another area of research could be the investigation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide's potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide as a potential anti-cancer drug.
Métodos De Síntesis
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-pyridinemethanol with 4-formyl-N-methylbenzamide. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. This synthesis method has been optimized to produce high yields of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propiedades
IUPAC Name |
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPUJCXKVAGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

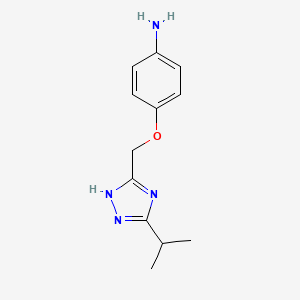
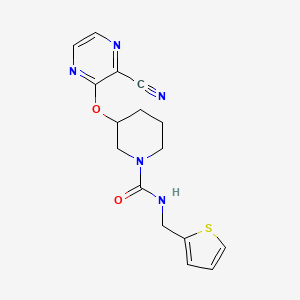
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
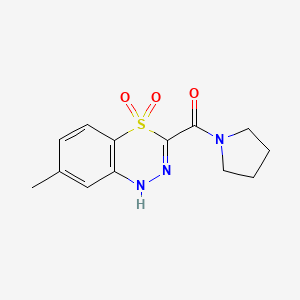
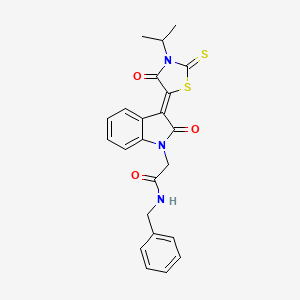
![[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2836574.png)
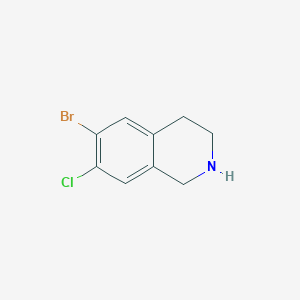
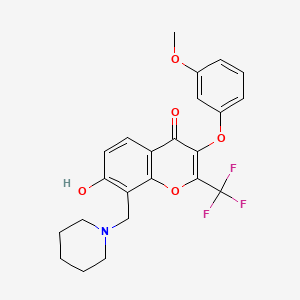
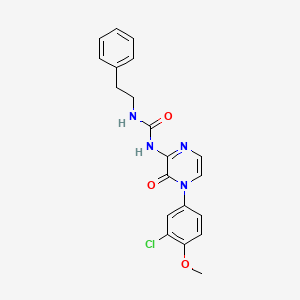
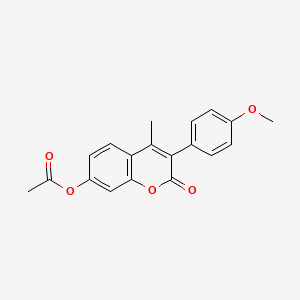
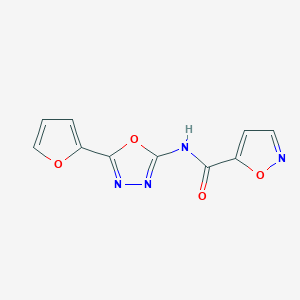
![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)